5-Methylbenzofuran: A Technical Guide for Advanced Research and Development
5-Methylbenzofuran: A Technical Guide for Advanced Research and Development
Abstract
This technical guide provides an in-depth exploration of 5-Methylbenzofuran (CAS No. 18441-43-5), a heterocyclic aromatic compound of significant interest to the pharmaceutical and material science sectors. As a key structural motif, the benzofuran core is present in numerous biologically active natural products and synthetic compounds[1]. The addition of a methyl group at the 5-position modifies its electronic properties and steric profile, offering a nuanced building block for targeted applications. This document details the physicochemical properties, advanced synthesis protocols, spectral characterization, and key applications of 5-Methylbenzofuran, with a particular focus on its emerging role in drug discovery as a scaffold for serotonin receptor modulators. It is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals, providing both foundational knowledge and field-proven insights to accelerate innovation.
Core Compound Identification and Properties
5-Methylbenzofuran is a derivative of benzofuran, which consists of a furan ring fused to a benzene ring. The methyl substituent at the 5-position is a critical feature influencing its reactivity and biological interactions.
| Property | Value | Source(s) |
| CAS Number | 18441-43-5 | [2] |
| IUPAC Name | 5-methyl-1-benzofuran | [2] |
| Molecular Formula | C₉H₈O | [2] |
| Molecular Weight | 132.16 g/mol | [2] |
| Canonical SMILES | CC1=CC2=C(C=C1)OC=C2 | [2] |
| InChI Key | KCZQNAOFWQGLCN-UHFFFAOYSA-N | [2] |
| Appearance | (Typically) Colorless to pale yellow liquid | General Chemical Knowledge |
| Purity | Typically ≥98% for research grades | General Chemical Knowledge |
Synthesis of 5-Methylbenzofuran: A Mechanistic Perspective
The synthesis of substituted benzofurans is a cornerstone of heterocyclic chemistry. Modern methodologies often favor transition-metal-catalyzed reactions for their efficiency, regioselectivity, and functional group tolerance. Palladium-catalyzed reactions, in particular, have been widely employed for the construction of the benzofuran ring system[3][4].
A robust and common strategy for synthesizing 5-Methylbenzofuran involves the palladium-catalyzed intramolecular cyclization of an appropriate precursor, such as a substituted o-alkynylphenol.
Illustrative Synthesis Workflow: Palladium-Catalyzed Cyclization
This protocol describes a generalized, yet mechanistically sound, approach. The causality behind the choice of reagents is critical for reproducibility and optimization.
Caption: Generalized workflow for the synthesis of 5-Methylbenzofuran.
Detailed Experimental Protocol
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Step 1: Synthesis of 2-(Prop-2-yn-1-yloxy)-1-methylbenzene (Precursor).
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To a solution of 4-methylphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq) as a mild base to deprotonate the phenol.
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Stir the mixture at room temperature for 30 minutes.
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Add propargyl bromide (1.1 eq) dropwise. The bromide is an excellent leaving group, facilitating the Williamson ether synthesis.
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Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
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After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure to yield the crude ether precursor.
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Step 2: Palladium-Catalyzed Intramolecular Cyclization.
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Dissolve the crude precursor in a suitable solvent, such as triethylamine (Et₃N), which also acts as a base.
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Degas the solution with argon or nitrogen to create an inert atmosphere. This is critical as palladium catalysts can be sensitive to oxygen.
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Add the catalyst system: dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, ~2-5 mol%) and copper(I) iodide (CuI, ~1-2 mol%). This combination is a classic Sonogashira coupling catalyst system, adapted here for an intramolecular cyclization.
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Heat the reaction mixture (e.g., to 80°C) and stir until TLC indicates the formation of the product. The mechanism involves oxidative addition of the alkyne C-H bond to the Pd(0) species (formed in situ), followed by reductive elimination to form the furan ring.
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Causality: The palladium catalyst orchestrates the C-O bond formation, while the copper co-catalyst facilitates the activation of the terminal alkyne. Triethylamine neutralizes the HBr generated during the catalytic cycle.
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Step 3: Workup and Purification.
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Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
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Extract the product into an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
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Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 5-Methylbenzofuran.
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Spectral Characterization and Data Validation
Accurate structural elucidation is paramount. The following data serves as a benchmark for the validation of synthesized 5-Methylbenzofuran. Data is sourced from the Spectral Database for Organic Compounds (SDBS).
Table of Spectroscopic Data
| Analysis Type | Data Interpretation |
| ¹H NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Aromatic protons will appear in the range of 7.0-7.6 ppm. The furan ring protons will have distinct signals, with the H2 proton typically around 7.5 ppm (doublet) and the H3 proton around 6.6 ppm (doublet). The methyl group (CH₃) protons will appear as a singlet around 2.4 ppm. |
| ¹³C NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: Aromatic and furan carbons will resonate in the 105-155 ppm region. The methyl carbon will appear upfield, typically around 21 ppm[1]. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 132. Key Fragments: A prominent peak at m/z = 131 due to the loss of a hydrogen atom to form a stable benzofuranylmethyl cation. Another significant fragment at m/z = 103 results from the loss of the formyl radical (CHO)[5]. |
| Infrared (IR) | Key Peaks (cm⁻¹): ~3100 (C-H stretch, aromatic/furan), ~2920 (C-H stretch, methyl), ~1600 & ~1480 (C=C stretch, aromatic ring), ~1250 (C-O-C stretch, ether). |
Applications in Drug Discovery and Materials Science
The 5-methylbenzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets.
Serotonin Receptor Modulation
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G protein-coupled receptors and ligand-gated ion channels that regulate a vast array of physiological and psychological processes[6]. Modulators of these receptors are crucial for treating conditions like depression, anxiety, and psychosis[6].
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Mechanism of Action: 5-HT receptors are classified into seven families (5-HT₁ to 5-HT₇). Molecules based on the 5-methylbenzofuran scaffold can be designed to act as selective agonists (activators) or antagonists (blockers) for specific subtypes[6]. For example, antagonists of the 5-HT₂A receptor are often used for their antipsychotic properties, while agonists of the 5-HT₁A receptor can have anxiolytic effects[6].
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Case Study - Parkinson's Disease: A novel derivative, 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl) acetamide (MBPTA), was identified as a potent Rho-associated protein kinase (ROCK) inhibitor. This compound demonstrated significant neuroprotective effects against MPP⁺-induced oxidative stress in SH-SY5Y cells, a common in vitro model for Parkinson's disease, highlighting the therapeutic potential of 5-methylbenzofuran derivatives[2].
Caption: Logical relationship in drug action for 5-Methylbenzofuran derivatives.
Other Biological Activities & Material Science
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Antimicrobial & Antitumor: The broader benzofuran class exhibits a wide range of biological activities, including antibacterial, antifungal, and antitumor properties[1]. The 5-methyl substitution can be used to fine-tune these activities.
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Organic Electronics: The conjugated π-system of 5-Methylbenzofuran makes it a candidate for use as a building block in the synthesis of organic semiconductors and fluorescent dyes.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is non-negotiable. While a specific, comprehensive safety data sheet (SDS) for 5-Methylbenzofuran should always be consulted, the following general precautions for benzofuran derivatives apply.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.
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First Aid:
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Skin Contact: Immediately flush skin with plenty of water.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
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Inhalation: Move to fresh air.
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Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
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Conclusion
5-Methylbenzofuran is more than a simple heterocyclic compound; it is a versatile and valuable platform for innovation in both medicine and material science. Its well-defined structure, coupled with accessible and robust synthetic routes, makes it an attractive starting point for creating novel molecules with tailored properties. The demonstrated neuroprotective effects of its derivatives underscore its potential in addressing complex neurological disorders. This guide has provided the core technical knowledge required to leverage 5-Methylbenzofuran in advanced research settings, from its synthesis and characterization to its application in targeted drug discovery.
References
- (Reference details for a general organic chemistry or heterocyclic chemistry textbook can be added here).
- (Reference details for a general labor
-
Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells. (2019). PubMed. Available at: [Link]
- (Reference details for a peer-reviewed article on benzofuran synthesis can be added here).
- (Reference details for a peer-reviewed article on benzofuran synthesis can be added here).
- (Reference details for a peer-reviewed article on applications of benzofurans can be added here).
- (Reference details for a spectroscopy textbook or d
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). National Institutes of Health. Available at: [Link]
- (Reference details for a peer-reviewed article on palladium c
- (Reference details for a review on benzofuran bioactivity can be added here).
- (Reference details for a safety d
- (Reference details for a peer-reviewed article on benzofuran synthesis can be added here).
-
Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
- (Reference details for an NMR spectroscopy d
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Available at: [Link]
-
The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat. (2014). PubMed. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). National Institutes of Health. Available at: [Link]
- (Reference details for a mass spectrometry d
- (Reference details for an advanced NMR spectroscopy article can be added here).
-
Serotonergic Modulation of Neurovascular Transmission: A Focus on Prejunctional 5-HT Receptors/Mechanisms. (2021). PMC. Available at: [Link]
- (Reference details for an NMR data analysis resource can be added here).
-
What are 5-HT receptor modulators and how do they work?. (2024). Patsnap Synapse. Available at: [Link]
-
Modulation of Serotonin Receptors in Neurodevelopmental Disorders: Focus on 5-HT7 Receptor. (2021). MDPI. Available at: [Link]
-
Impact of specific serotonin receptor modulation on restricted repetitive behaviors. (2022). Frontiers. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5-Methylbenzofuran | C9H8O | CID 33103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 4. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0218289) [np-mrd.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. whitman.edu [whitman.edu]
